3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide
Description
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide is a propanamide derivative featuring a 3,5-dimethyloxazole moiety and a di-furan-substituted hydroxyethyl group. Its structural complexity arises from the integration of heterocyclic systems (oxazole and furans) and a polar hydroxyethyl side chain, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-15(13(2)25-20-12)5-6-17(21)19-11-18(22,14-7-9-23-10-14)16-4-3-8-24-16/h3-4,7-10,22H,5-6,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJPZHQBCJYJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the furan rings and the propanamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the oxazole ring, potentially altering its electronic properties and reactivity.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or furan rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furanones, while reduction of the oxazole ring could produce dihydrooxazole derivatives.
Scientific Research Applications
Biology: In biological research, the compound may be studied for its potential bioactivity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Features and Functional Groups
The target compound’s uniqueness lies in its 3,5-dimethyloxazole core and di-furan hydroxyethyl substituent (Figure 1). Key comparisons with analogs include:
Key Observations :
- The hydroxamic acids (e.g., compounds 6–10) prioritize metal chelation via their –CONHOH groups, unlike the target compound’s amide and hydroxyl functionalities .
- Propanamides in incorporate sulfonyl-thiazole/oxadiazole systems, enhancing polarity compared to the target’s furan-based hydrophobicity .
- The benzothiazole derivative () demonstrates how larger aromatic systems (vs. furan/oxazole) may reduce solubility but improve target binding affinity .
Physicochemical Properties
While direct data for the target compound is unavailable, inferences are made based on structural analogs:
Rationale :
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a unique structural arrangement that includes an oxazole ring and furan moieties, which are known for their diverse biological activities. The IUPAC name reflects its intricate design, contributing to its potential as a bioactive agent.
| Property | Details |
|---|---|
| Molecular Formula | C15H19N3O3 |
| Molecular Weight | 303.36 g/mol |
| Structure | Contains oxazole and furan rings |
Antimicrobial Activity
Research indicates that derivatives of oxazole and furan exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their activity. For instance, studies have shown that similar compounds can effectively combat Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example, the compound was tested against epidermoid carcinoma (A431) and colon cancer (HCT116), showing promising results in reducing cell viability at specific concentrations.
Table: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| A431 | 44.77 |
| HCT116 | 201.45 |
| BJ-1 (normal) | 92.05 |
These results indicate that while the compound is effective against cancer cells, it also exhibits toxicity towards normal cells, necessitating further investigation into its selectivity.
Antioxidant Activity
The antioxidant potential of this compound has been assessed using the DPPH assay. Results indicated effective radical scavenging activity, suggesting its role in mitigating oxidative stress:
Table: Antioxidant Activity Results
| Concentration (mg/mL) | Scavenging Activity (%) |
|---|---|
| 50 | 71.7 |
| 300 | 72.5 |
These findings highlight the compound's potential as a therapeutic agent in oxidative stress-related diseases.
The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the interactions with specific enzymes or receptors play a crucial role in its activity. Molecular docking studies have indicated favorable binding interactions with targets involved in cancer progression and microbial resistance.
Comparative Analysis
When compared to similar compounds containing oxazole and furan structures, this compound demonstrates unique biological profiles due to its specific substituents and spatial arrangement. For instance:
Table: Comparison of Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-cyclopropanecarboxamide | Antimicrobial |
| N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,6-difluorobenzene-1-sulfonamide | Anticancer |
This comparison underscores the potential advantages of the studied compound in terms of versatility and efficacy.
Case Studies
Recent literature has documented successful applications of similar compounds in drug development:
- Antitumor Studies : A study highlighted the efficacy of oxazole derivatives against various cancer types, emphasizing their role in inhibiting tumor growth via apoptosis induction.
- Antimicrobial Resistance : Research focused on the effectiveness of furan-containing compounds against ESKAPE pathogens demonstrated significant promise in overcoming antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
